
1-(4-Methoxycinnamoyl)piperidine
Übersicht
Beschreibung
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular structure of 1-(4-Methoxycinnamoyl)piperidine consists of a piperidine ring attached to a methoxycinnamoyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-(4-Methoxycinnamoyl)piperidine has a molecular weight of 245.32 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
1. Inhibition of TNFα-Induced Cell Adhesion
A study conducted on the stems of Piper galeatum, which includes a compound structurally similar to 1-(4-Methoxycinnamoyl)piperidine, revealed the inhibition of TNFα (tumor necrosis factor-alpha)-induced expression of cell adhesion molecules on human endothelial cells. This finding is significant in the context of inflammatory diseases (Gupta et al., 2010).
2. Stereochemical Outcomes in Synthesis
Research involving 2-(4-Methoxyphenyl)-3,4-(dihydroxy)piperidines, which are synthesized using ethyl p-methoxycinnamate (a related compound), demonstrated the influence of allylic 1,3-strain on the stereochemical outcome of acid-mediated amido cyclization. This study enhances the understanding of stereochemical influences in organic synthesis (Ramakrishna et al., 2016).
3. Antioxidant and Antimicrobial Activity
A study on vanillin derived piperidin-4-one oxime esters, related to the chemical structure of 1-(4-Methoxycinnamoyl)piperidine, highlighted their potential in antioxidant and antimicrobial applications. The phenyl ester substituents on the piperidin-4-one oxime core played a significant role in biological activity (Harini et al., 2012).
4. Antiplatelet Activities
Derivatives of piperlongumine, including compounds structurally akin to 1-(4-Methoxycinnamoyl)piperidine, exhibited inhibitory effects on platelet aggregation. This research opens avenues for the development of new antiplatelet agents (Park et al., 2008).
5. Antimalarial Activity
Compounds derived from 1-(4-Methoxycinnamoyl)piperidine were investigated for their activity against Plasmodium berghei, a causative agent of malaria. This research contributes to the development of new antimalarial agents (Herrin et al., 1975).
6. Corrosion Inhibition on Iron
Piperidine derivatives, related to 1-(4-Methoxycinnamoyl)piperidine, were studied for their potential as corrosion inhibitors on iron. This research is crucial for industrial applications where corrosion prevention is essential (Kaya et al., 2016).
7. Bacterial Persistence Eradication
A chemical compound structurally related to 1-(4-Methoxycinnamoyl)piperidine showed potential in selectively killing bacterial persisters that are tolerant to antibiotic treatment, without affecting normal antibiotic-sensitive cells. This discovery is significant in addressing the challenge of bacterial persistence (Kim et al., 2011).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-8-5-13(6-9-14)7-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXQLGIFUXUMR-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



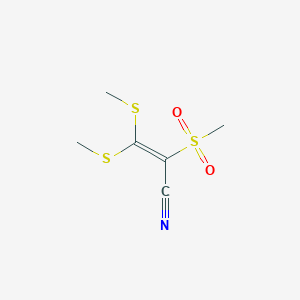


![1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B3407603.png)
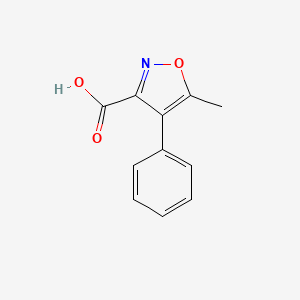

![2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate](/img/structure/B3407618.png)
![4-[Methyl-(toluene-4-sulfonyl)-amino]-butyric acid](/img/structure/B3407634.png)
![5'-Fluoro-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B3407639.png)

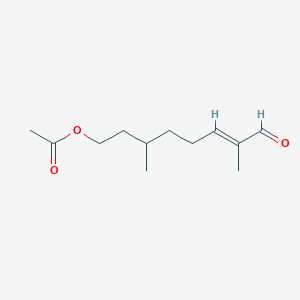
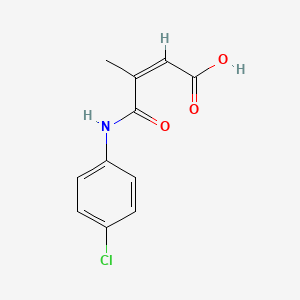
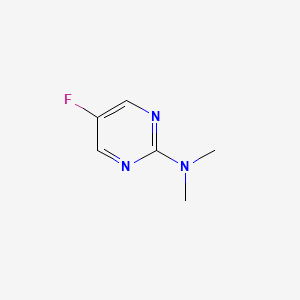
![ethyl 2-{2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B3407669.png)